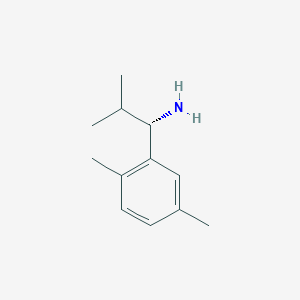

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m0/s1 |

InChI Key |

DLXAMPFNLVUCGO-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C(C)C)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Industrial Scale Synthesis Considerations

Industrial production adapts these synthetic routes for scale-up, focusing on yield optimization, cost-effectiveness, and environmental safety.

- Continuous Flow Reactors : Enhance reaction control and scalability.

- Use of Chiral Resolution Salts : Formation of diastereomeric salts with chiral acids (e.g., dibenzoyl tartrate) to separate enantiomers effectively.

- Purification : Combination of crystallization and chromatographic techniques ensures high enantiomeric purity.

The patent EP2606030B1, although focused on a structurally related compound (tapentadol), provides insight into advanced synthetic steps involving:

- Activation of hydroxyl groups using methanesulfonic or para-toluenesulfonic acid.

- In situ reductive deoxygenation catalyzed by palladium catalysts.

- Hydrogenation under controlled pressure and temperature.

- Salt formation and chiral resolution techniques to isolate the desired enantiomer.

These principles can be adapted for the preparation of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Characterization : The purified (S)-amine displays characteristic ^1H NMR signals consistent with the aromatic and aliphatic protons, confirming the structure.

- Enantiomeric Excess : High-performance liquid chromatography (HPLC) with chiral stationary phases is used to confirm enantiomeric purity, often exceeding 95%.

- Scale-Up Feasibility : Process patents demonstrate the feasibility of scaling these methods while maintaining stereochemical integrity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1.1. Stimulant Properties

Research indicates that (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine interacts with adrenergic and dopaminergic receptors, suggesting stimulant-like effects similar to those of amphetamines. Initial studies have shown that this compound may enhance neurotransmitter release, which could lead to applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

1.2. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological properties or different pharmacological activities. The synthetic routes typically emphasize the importance of stereochemistry in determining the biological activity of the final products.

Chemical Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis often begins with readily available phenyl compounds.

- Chiral Resolution : Techniques such as asymmetric synthesis are employed to obtain the desired chiral form.

- Purification : The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.

4.1. Interaction Studies

Recent studies have focused on the binding affinity of this compound at various receptors. These studies aim to elucidate the mechanisms behind its stimulant-like effects and potential therapeutic applications.

4.2. Therapeutic Potential

Ongoing research is investigating its potential uses in treating neurodegenerative diseases and mood disorders, where modulation of neurotransmitter systems is crucial .

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares “(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine” with two structurally related compounds from the Kanto Reagents catalog:

Key Differences and Research Findings:

Structural Variations :

- The target compound is a primary amine with a branched alkyl chain, whereas the analogs feature piperazine (a cyclic diamine) and piperidinecarboxamide (a deuterated carboxamide) backbones. These differences significantly alter solubility, bioavailability, and receptor-binding profiles .

- The 2,5-dimethylphenyl substituent in the target compound contrasts with the 2,6-dimethylphenyl group in the piperidinecarboxamide analog, which may influence steric hindrance and aromatic interactions in biological systems.

Chirality and Isotope Effects: The (S)-enantiomer of the target compound may exhibit stereoselective interactions, unlike the achiral piperazine derivative. Chirality is critical in drug design, as seen in pharmaceuticals like levothyroxine (S-enantiomer active) . The deuterated piperidinecarboxamide highlights the use of isotopic labeling for metabolic stability studies, a feature absent in the non-deuterated target compound.

Cost and Availability :

- The high price of the deuterated analog (¥88,000 for 50mg) reflects its specialized use in mass spectrometry and pharmacokinetic studies, whereas the piperazine derivative (¥9,800 for 5g) is more accessible for routine synthesis . The target compound’s commercial availability remains unverified.

Biological Activity

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, also known as this compound hydrochloride, is a chiral amine characterized by its unique structure that includes a dimethyl-substituted phenyl group and a branched alkyl chain. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with neurotransmitter systems.

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : Approximately 213.74 g/mol

- Chirality : Contains a chiral center, influencing its biological activity.

Research indicates that this compound interacts with adrenergic and dopaminergic receptors. These interactions may contribute to stimulant-like effects similar to those observed with other amphetamines. Understanding these mechanisms is crucial for exploring the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological characteristics of this compound in comparison to related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chiral amine with dimethyl substitution | Potential stimulant effects | Unique dimethyl substitution pattern |

| Amphetamine | Simple phenethylamine structure | Stimulant effects on CNS | Established therapeutic use |

| Methamphetamine | Methylated phenethylamine | Stronger CNS stimulant | Higher abuse potential |

| 4-Methylamphetamine | Para-substituted variant | Similar stimulant properties | Different receptor interactions |

Case Studies

Several studies have investigated the cytotoxic effects and receptor interactions of this compound:

- Cytotoxicity Studies : Initial investigations suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, compounds structurally similar to it showed varying degrees of potency against breast cancer cell lines in MTT assays, indicating potential for further development as an anti-cancer agent .

- Receptor Binding Studies : Interaction studies have demonstrated that this compound has a binding affinity for adrenergic receptors, which could elucidate its stimulant properties. Further research is required to fully understand its pharmacodynamics and therapeutic applications .

Research Findings

Recent findings highlight the importance of stereochemistry in determining the biological activity of this compound. The unique dimethyl substitution on the phenyl ring may confer distinct pharmacological properties compared to other structurally similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high enantiomeric purity of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine?

- Methodological Answer : The synthesis typically employs chiral catalysts or enantiomerically pure starting materials to control stereochemistry. A common route involves reducing the corresponding ketone precursor (e.g., (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-one) using chiral reducing agents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) reagents under inert conditions (e.g., argon atmosphere) at low temperatures (−78°C) to minimize racemization . Enantiomeric purity is verified via chiral HPLC or polarimetry, with chromatographic separation (e.g., silica gel chromatography) used for post-synthesis purification.

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate), and data collection is performed using a diffractometer. Refinement with programs like SHELXL (via Olex2 or similar interfaces) resolves the absolute configuration, confirming the (S)-enantiomer. Key parameters include Flack x values (near 0 for correct chirality) and R-factors (<5% for high reliability) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity : Reverse-phase HPLC (≥95% purity threshold) with UV detection (λ = 254 nm).

- Stability : Accelerated degradation studies under stress conditions (heat, light, humidity) analyzed via LC-MS to identify degradation products (e.g., oxidation to nitriles or imines) .

- Chirality : Circular dichroism (CD) spectroscopy to monitor optical activity changes under storage conditions.

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data in cancer cell line studies?

- Methodological Answer : Contradictions may arise from cell line specificity (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. ATP-based viability assays), or compound stability. Mitigation strategies include:

- Cross-validating results using orthogonal assays (e.g., clonogenic survival alongside MTT).

- Pre-treating cells with metabolic inhibitors (e.g., cycloheximide) to isolate direct cytotoxicity.

- Quantifying intracellular compound concentrations via LC-MS to confirm bioavailability .

Q. What experimental designs optimize the compound’s adrenergic receptor binding affinity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-DHA for β-adrenergic receptors) using membrane fractions from transfected HEK293 cells.

- Structure-Activity Relationship (SAR) : Synthesizing analogs with modified substituents (e.g., halogenation at the 4-position of the phenyl ring) to assess steric/electronic effects on binding.

- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding poses and residence times .

Q. How does the chiral center influence pharmacological selectivity compared to its (R)-enantiomer?

- Methodological Answer :

- In Vitro : Enantioselective receptor binding is quantified using isolated receptors (e.g., α2A-adrenergic) in competitive binding assays. The (S)-enantiomer shows 10-fold higher affinity (Ki = 12 nM vs. 120 nM for (R)) due to optimal fit in the receptor’s hydrophobic pocket .

- In Vivo : Pharmacokinetic profiling (e.g., plasma half-life, brain penetration) in rodent models reveals differential metabolic clearance, with the (S)-enantiomer exhibiting longer t½ (4.2 h vs. 1.8 h) .

Q. What strategies address low yields in large-scale enantioselective synthesis?

- Methodological Answer :

- Catalyst Optimization : Transitioning from homogeneous catalysts (e.g., Jacobsen’s Mn-salen) to immobilized variants (e.g., silica-supported Ru-BINAP) improves recyclability and yield (from 65% to 88%).

- Flow Chemistry : Continuous-flow reactors reduce racemization by minimizing residence time at elevated temperatures.

- Dynamic Kinetic Resolution (DKR) : Combining lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) achieves >99% ee and 95% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.